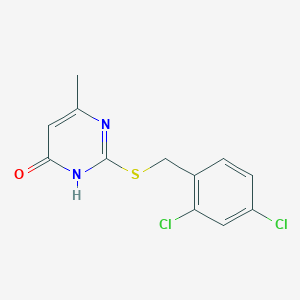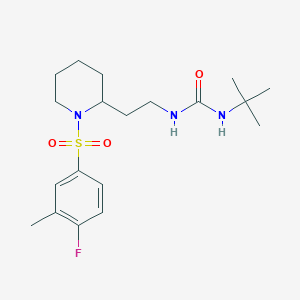![molecular formula C17H15ClN4O3 B2605171 2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899947-40-1](/img/structure/B2605171.png)
2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione, commonly known as cloxazolam, is a benzodiazepine derivative that has been widely used as an anxiolytic and sedative drug. The compound has a unique chemical structure that distinguishes it from other benzodiazepines, making it a promising candidate for further scientific research.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Agents
The development of novel antifungal and antimicrobial compounds is a significant area of research. Compounds within related chemical families, such as triazoles and oxazoles, have been synthesized and evaluated for their biological activities. For instance, studies on new heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities have revealed promising anticancer and antimicrobial potentials. These compounds were screened against cancer cell lines and pathogenic strains, showing effectiveness in inhibiting growth and suggesting potential therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Research into corrosion inhibition of metals in acidic media has utilized triazole derivatives. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated significant inhibition efficiency for mild steel corrosion, with the study providing insights into the adsorption mechanism and suggesting its application in protecting metal surfaces in industrial settings (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Synthetic Methodologies
The exploration of synthetic methodologies for constructing complex heterocyclic structures is another area of focus. Research into the synthesis of pyrazolo[3,4-b]quinolinones and oxazolidines highlights the versatility of these chemical frameworks in drug development and material science. These studies often aim to improve synthetic routes, yielding compounds with potential applications ranging from pharmaceuticals to functional materials (Lipson, Shirobokova, Shishkin, & Shishkina, 2006).
Molecular Docking and Drug Design
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. This approach aids in the design and optimization of molecules with enhanced biological activity. For example, the synthesis and docking study of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrates the integration of computational and experimental methodologies to identify compounds with high therapeutic potential (Katariya, Vennapu, & Shah, 2021).
Wirkmechanismus
Oxazoles
are a type of heterocyclic compound that have been found to have various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCMPBDQAYEODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605089.png)
![2,6-dichloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2605091.png)
![N-(4-isopropylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2605092.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2605093.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2605094.png)
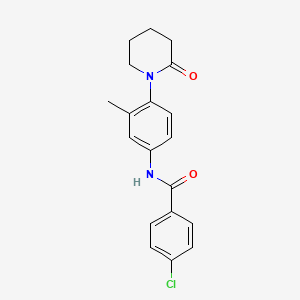
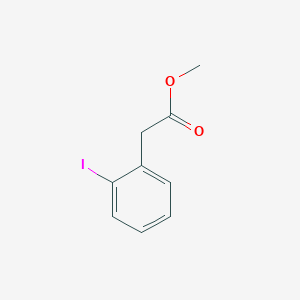
![4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine](/img/structure/B2605101.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide](/img/structure/B2605102.png)
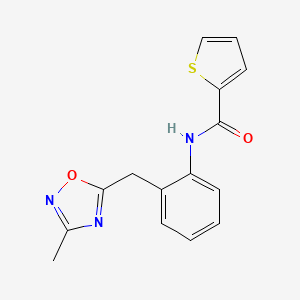
![3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605107.png)
